molecular formula C21H27NO2Si B1148151 (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one CAS No. 132974-83-5

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one

Cat. No.: B1148151
CAS No.: 132974-83-5
M. Wt: 353.535
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Description

(S)-5-((tert-Butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group at the 5-position of the pyrrolidin-2-one ring. The TBDPS group serves as a sterically bulky protecting group for hydroxyl functionalities, commonly employed in organic synthesis to enhance stability under acidic or basic conditions. This compound is synthesized via silylation reactions, such as the GP3 protocol, which involves reacting the corresponding alcohol precursor with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like pyridine and a catalyst (e.g., DMAP) . The product is typically isolated as a colorless oil or low-melting solid, with yields exceeding 80% under optimized conditions . Its stereochemical integrity (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, such as in the preparation of protease inhibitors or nucleoside analogs .

Properties

IUPAC Name

(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPMKPSKHXFYOR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam ring to a pyrrolidine ring.

    Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidin-2-one derivatives.

Scientific Research Applications

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Due to its chiral nature, the compound is of interest in the design and synthesis of chiral drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidin-2-one derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Silyl-Protected Pyrrolidinones: TBDPS vs. TBDMS Analogs

The tert-butyldimethylsilyl (TBDMS) analog, (S)-5-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-2-one, differs in the silyl group substitution (dimethyl vs. diphenyl). Key distinctions include:

  • Steric Bulk : TBDPS (diphenyl) provides greater steric hindrance, reducing susceptibility to premature deprotection under mildly acidic conditions compared to TBDMS (dimethyl) .
  • Lipophilicity: The diphenyl substituents increase lipophilicity (logP ~5.2 for TBDPS vs. ~3.8 for TBDMS), influencing solubility in nonpolar solvents .
  • Synthetic Utility : TBDMS is preferred for temporary protection in nucleoside chemistry (e.g., thymidine derivatives in ), while TBDPS is favored in multi-step syntheses requiring prolonged stability, such as peptide coupling or glycosylation .

Table 1: Comparative Properties of Silyl-Protected Pyrrolidinones

Compound Silyl Group Molecular Weight Yield (%) Physical State Stability (pH 2–10)
(S)-5-(TBDPS-oxy-methyl)pyrrolidin-2-one TBDPS 467.7 85 Colorless oil High
(S)-5-(TBDMS-oxy-methyl)pyrrolidin-2-one TBDMS 285.5 85 Colorless oil Moderate
4-(TBDMS-oxy)-1-tosylpyrrolidin-2-one TBDMS 365.5 77 Solid (125°C) Moderate

Data from .

Structural Analogs: Functional Group Variations
  • Aminomethyl Derivatives: Compounds like (S)-5-(aminomethyl)pyrrolidin-2-one (CAS 145414-31-9) lack silyl protection, enabling direct functionalization for drug candidates (e.g., enzyme inhibitors). However, they exhibit reduced stability in aqueous media .
  • Fluorinated Analogs: (5S,3S)-5-TBDMS-oxymethyl-3-(monofluoromethyl)pyrrolidin-2-one (CAS 832132-95-3) incorporates a fluoromethyl group, enhancing metabolic stability and bioavailability for CNS-targeting therapeutics .
  • Biphenyl Derivatives : Sacubitril intermediate (S)-5-[(biphenyl-4-yl)methyl]pyrrolidin-2-one (CAS 1038924-61-6) replaces the silyl group with a biphenyl moiety, demonstrating the role of aromaticity in angiotensin receptor modulation .

Table 2: Pharmacological Relevance of Structural Analogs

Compound Key Feature Application Target/Mechanism
(S)-5-(TBDPS-oxy-methyl)pyrrolidin-2-one TBDPS protection Chiral intermediates Protease inhibition
Sacubitril intermediate Biphenyl substitution Cardiovascular drugs (LCZ696) Neprilysin inhibition
Fluorinated analog (CAS 832132-95-3) Fluoromethyl group Neuroprotective agents Enzyme stabilization

Data from .

Reaction Efficiency and Scalability

The TBDPS variant requires longer reaction times for deprotection (e.g., 24 hours with TBAF in THF) compared to TBDMS (2–6 hours). However, its robustness in multi-step sequences justifies its use, as seen in , where a TBDPS-protected pyrrolidinone achieved full conversion in a methanol/acetonitrile system .

Biological Activity

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one, also known by its CAS number 132974-83-5, is a chiral pyrrolidinone compound with significant implications in medicinal chemistry and organic synthesis. Its structural features, including the pyrrolidinone core and the tert-butyldiphenylsilyl (TBDPS) protecting group, suggest a versatile role in various biological applications.

  • Molecular Formula : C21H27NO2Si
  • Molecular Weight : 353.535 g/mol
  • IUPAC Name : (5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one

Biological Activity Overview

The biological activity of this compound has been explored primarily through its applications in asymmetric synthesis and as a chiral building block. The presence of the TBDPS group allows for selective reactions, enhancing its utility in creating biologically active compounds.

Potential Applications

  • Medicinal Chemistry : The compound's chiral nature makes it a candidate for developing new pharmaceuticals, particularly in areas requiring specific stereochemistry for biological activity.
  • Organic Synthesis : It serves as a precursor in synthesizing more complex molecules, including those with potential therapeutic effects.

Asymmetric Synthesis

A study highlighted the use of this compound in asymmetric intermolecular Stetter reactions. This reaction showcased the compound's ability to act as a chiral catalyst, leading to high enantioselectivity in product formation .

Chiral Scaffolds

The pyrrolidinone ring structure has been utilized to create a variety of biologically active derivatives. For instance, derivatives of this compound have been investigated for their interactions with various biological targets, demonstrating significant potential in drug development .

Data Table: Biological Activity Summary

Study/SourceBiological ActivityFindings
Chiral SynthesisUsed as a precursor for asymmetric synthesis; effective in Stetter reactions
Medicinal ChemistryPotential applications in developing new pharmaceuticals
Organic SynthesisServes as a scaffold for synthesizing complex molecules

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